2,5-Dimethyl Celecoxib
Overview
Description
Dimethyl celecoxib is a derivative of celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID). Unlike celecoxib, dimethyl celecoxib lacks cyclooxygenase-2 (COX-2) inhibitory function but retains potent anti-tumor properties.
Mechanism of Action
Target of Action
2,5-Dimethylcelecoxib (2,5-DMC) is a targeted inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) , a key enzyme in the PGE2 synthesis pathway of inflammatory mediators . It also targets the Wnt/β-catenin pathway and COX-2/PGE2/EP4 signaling in certain cancer cells .
Mode of Action
2,5-DMC interacts with its targets to inhibit their activity. It counteracts the hyperactivated Wnt/β-catenin pathway and COX-2/PGE2/EP4 signaling in glioblastoma cells . It also promotes the ubiquitination of HBx-induced PD-L1 protein in hepatocellular carcinoma (HCC) cells .
Biochemical Pathways
The compound affects several biochemical pathways. It attenuates the Wnt/β-catenin pathway, irrespective of the COX-2 expression profile of the treated cells . It also inhibits the COX-2/PGE2/EP4 pathway . Furthermore, it promotes ubiquitin degradation of HBx-induced PD-L1 protein in HCC cells by activating the adenosine 5′-monophosphate-activated protein kinase pathway .
Pharmacokinetics
It’s known that celecoxib, a structurally similar compound, is mostly metabolized by the cytochrome p450 2c9 system
Result of Action
2,5-DMC has been shown to have cytotoxic effects on certain cancer cells. It can inhibit the growth and proliferation of glioblastoma multiforme (GBM) and HCC cells . It can also induce apoptosis in these cells . In addition, it can increase the level of tumor-infiltrating CD8+ T cells in HCC .
Action Environment
The action of 2,5-DMC can be influenced by environmental factors. For instance, it has been found to improve the immune microenvironment of HCC by promoting ubiquitination of HBx-induced PD-L1 . This suggests that the tumor microenvironment can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl celecoxib typically involves a series of chemical reactions starting from readily available precursors. One common method involves the Claisen condensation of 4-methylacetophenone with ethyl trifluoroacetate to form a diketone intermediate. This intermediate then undergoes cyclo-condensation with 4-sulfamidophenylhydrazine hydrochloride to yield dimethyl celecoxib .
Industrial Production Methods
Industrial production of dimethyl celecoxib follows similar synthetic routes but with optimizations for large-scale manufacturing. These optimizations include the use of more appropriate solvents, improved work-up and purification processes, and continuous flow synthesis techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Dimethyl celecoxib undergoes various chemical reactions, including:
Oxidation: Conversion to hydroxy and carboxylic acid derivatives.
Reduction: Formation of reduced analogs.
Substitution: Introduction of different functional groups to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tetrabutylammonium permanganate for oxidation and reducing agents for reduction reactions. The conditions typically involve controlled temperatures and specific solvents to ensure high yields and purity .
Major Products
The major products formed from these reactions include hydroxy dimethyl celecoxib, dimethyl celecoxib carboxylic acid, and various substituted analogs. These products are often used in further research and development of new therapeutic agents .
Scientific Research Applications
Dimethyl celecoxib has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the effects of structural modifications on biological activity.
Biology: Investigated for its role in cell cycle regulation and apoptosis.
Medicine: Explored as a potential anti-cancer agent, particularly in the treatment of glioblastoma and other tumors
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Comparison with Similar Compounds
Dimethyl celecoxib is compared with other similar compounds, such as:
Celecoxib: A selective COX-2 inhibitor with anti-inflammatory and anti-cancer properties.
OSU-03012: Another celecoxib derivative with potent anti-tumor activity.
Unmethylated celecoxib: A compound with slightly more potent COX-2 inhibition than celecoxib .
Dimethyl celecoxib is unique in that it retains the anti-tumor properties of celecoxib without inhibiting COX-2, making it a promising candidate for cancer therapy with potentially fewer side effects .
Properties
IUPAC Name |
4-[5-(2,5-dimethylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2S/c1-11-3-4-12(2)15(9-11)16-10-17(18(19,20)21)23-24(16)13-5-7-14(8-6-13)27(22,25)26/h3-10H,1-2H3,(H2,22,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFOSUUWGCDXEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196614 | |
Record name | 2,5-Dimethylcelecoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
457639-26-8 | |
Record name | 2,5-Dimethylcelecoxib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457639268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethylcelecoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[5-(2,5-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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